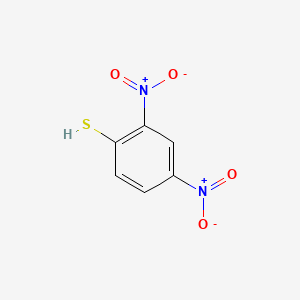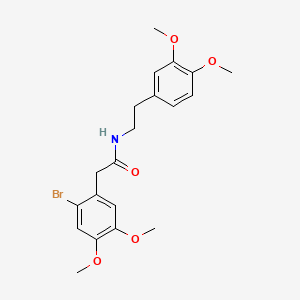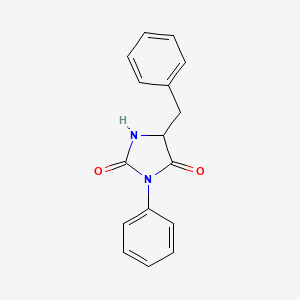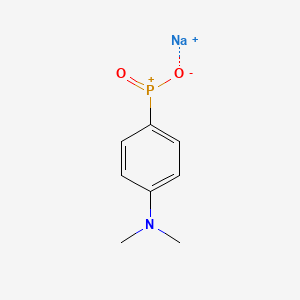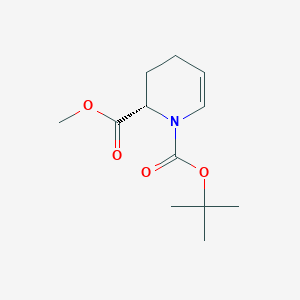
1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. These compounds are known for their versatile reactivity and broad applications in synthetic and medicinal chemistry. The 1-tert-Butyl 2-methyl derivative exhibits unique structural and stereochemical properties, making it a valuable subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate typically involves the Hantzsch pyridine synthesis. This method entails a multi-component reaction between an aldehyde, a β-keto ester, and ammonia or an ammonium salt. Specific reaction conditions, such as temperature and solvent choice, are optimized to obtain high yield and selectivity for the desired stereoisomer.
Industrial Production Methods: While the Hantzsch synthesis is useful for laboratory-scale production, industrial-scale synthesis may involve more efficient catalytic processes to enhance yield and reduce by-products. The choice of catalysts, such as acid or base catalysts, and the incorporation of flow chemistry techniques can significantly streamline the process for commercial manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation reactions, where the dihydropyridine ring is oxidized to form corresponding pyridine derivatives.
Reduction reactions, typically reducing the ester groups to alcohols.
Substitution reactions, particularly nucleophilic substitutions at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium alkoxides or Grignard reagents are employed for nucleophilic substitution at ester positions.
Major Products:
Oxidation yields pyridine derivatives.
Reduction converts esters to primary or secondary alcohols.
Substitution results in various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
The compound has broad applications across different fields:
Chemistry: Used as an intermediate in organic synthesis, serving as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, influencing enzyme activity and metabolic pathways.
Medicine: Explored for its pharmacological properties, especially in cardiovascular and anti-inflammatory drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mécanisme D'action
The compound's effects are typically mediated through its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, it may inhibit specific enzyme activities or bind to receptors to modulate physiological responses. The precise mechanism often involves binding to the active site or altering the conformation of the target protein, thereby influencing its function.
Comparaison Avec Des Composés Similaires
Compared to other dihydropyridine derivatives, 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate stands out due to its unique tert-butyl and methyl substituents, which confer distinct steric and electronic properties. Similar compounds include:
1-tert-Butyl 2-methyl dihydropyridine carboxylate
2,6-Dimethyl 3,5-dicarboxylate dihydropyridine
1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
These similar compounds share the core dihydropyridine structure but differ in their substituents, affecting their reactivity and applications.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h6,8-9H,5,7H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCPAVHGPYCFNT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717965 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227758-95-4 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S)-3,4-dihydro-1,2(2H)-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227758-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl (2S)-3,4-dihydropyridine-1,2(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


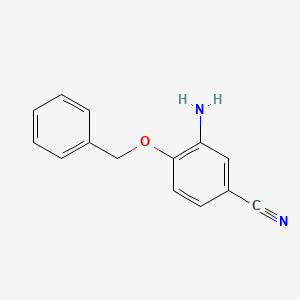
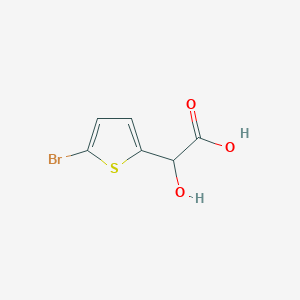
![[(Z)-1-(3-nitrophenyl)ethylideneamino]urea](/img/structure/B1654329.png)
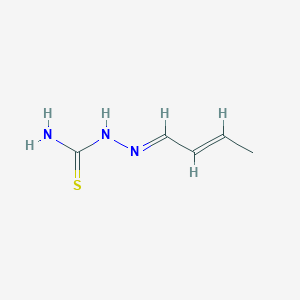

![Spiro[3.5]non-7-en-6-one](/img/structure/B1654335.png)
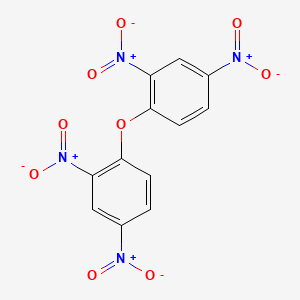
![(2-Benzyl-1,3-thiazol-4-yl)-[4-(oxolan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B1654338.png)
